Cas no 892-48-8 ((2R,3R,4S,5S)-2-(6-amino-9H-purin-9-yl)-5-(chloromethyl)oxolane-3,4-diol)

(2R,3R,4S,5S)-2-(6-amino-9H-purin-9-yl)-5-(chloromethyl)oxolane-3,4-diol structure
892-48-8 structure
商品名:(2R,3R,4S,5S)-2-(6-amino-9H-purin-9-yl)-5-(chloromethyl)oxolane-3,4-diol
CAS番号:892-48-8
MF:C10H12ClN5O3
メガワット:285.686980247498
MDL:MFCD00049038
CID:724467
PubChem ID:5327118

(2R,3R,4S,5S)-2-(6-amino-9H-purin-9-yl)-5-(chloromethyl)oxolane-3,4-diol 化学的及び物理的性質

名前と識別子

    • Adenosine,5'-chloro-5'-deoxy-
    • 5'-Chloro-5'-deoxyadenosine
    • (2R,3R,4S,5S)-2-(6-aminopurin-9-yl)-5-(chloromethyl)oxolane-3,4-diol
    • 5'-Deoxy-5'-chloroadenosine
    • 5′-Chloro-5′-deoxyadenosine (ACI)
    • 5′-Deoxy-5′-chloroadenosine
    • (2R,3R,4S,5S)-2-(6-amino-9H-purin-9-yl)-5-(chloromethyl)oxolane-3,4-diol
    • (2R,3R,4S,5R)-2-(6-Aminopurin-9-yl)-5-(iodomethyl)oxolane-3,4-diol
    • 5'-CIDA
    • 892-48-8
    • 5'chloro-5'-deoxyadenosine
    • PD070072
    • F12250
    • CHEMBL404658
    • (2R,3R,4S,5S)-2-(6-amino-9H-purin-9-yl)-5-(chloromethyl)tetrahydrofuran-3,4-diol
    • 5-Deoxy-5-chloroadenosine
    • SCHEMBL2116089
    • (2R,3R,4S,5S)-2-(6-amino-9H-purin-9-yl)-5-(chloromethyl) tetrahydrofuran-3,4-diol
    • CHEBI:47133
    • DS-8004
    • PDSP2_001052
    • BRN 0624885
    • ADENOSINE, 5'-CHLORO-5'-DEOXY-
    • AKOS016023925
    • CS-W000275
    • Q27120769
    • PDSP1_001068
    • DTXSID10875948
    • C19768
    • 5CD
    • IYSNPOMTKFZDHZ-KQYNXXCUSA-N
    • MFCD00049038
    • 5'-Chloroadenosine
    • MDL: MFCD00049038
    • インチ: 1S/C10H12ClN5O3/c11-1-4-6(17)7(18)10(19-4)16-3-15-5-8(12)13-2-14-9(5)16/h2-4,6-7,10,17-18H,1H2,(H2,12,13,14)/t4-,6-,7-,10-/m1/s1
    • InChIKey: IYSNPOMTKFZDHZ-KQYNXXCUSA-N
    • ほほえんだ: O[C@@H]1[C@H](O)[C@@H](CCl)O[C@H]1N1C=NC2C(=NC=NC1=2)N

計算された属性

  • せいみつぶんしりょう: 285.06300
  • どういたいしつりょう: 285.0628670g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 8
  • 重原子数: 19
  • 回転可能化学結合数: 2
  • 複雑さ: 338
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 4
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -0.3
  • トポロジー分子極性表面積: 119Ų

じっけんとくせい

  • ゆうかいてん: 187 °C (exothermic decomp onset @144.5 C)(lit.)
  • PSA: 119.31000
  • LogP: -0.15230

(2R,3R,4S,5S)-2-(6-amino-9H-purin-9-yl)-5-(chloromethyl)oxolane-3,4-diol セキュリティ情報

  • シグナルワード:Warning
  • 危害声明: H302-H315-H319-H335
  • 警告文: P261-P305+P351+P338
  • WGKドイツ:3
  • RTECS番号:AU7357200
  • ちょぞうじょうけん:Keep in dark place,Sealed in dry,2-8°C(BD103561)

(2R,3R,4S,5S)-2-(6-amino-9H-purin-9-yl)-5-(chloromethyl)oxolane-3,4-diol 税関データ

  • 税関コード:2934999090
  • 税関データ:

    中国税関番号:

    2934999090

    概要:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、コンポーネント内容、使用

    要約:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

(2R,3R,4S,5S)-2-(6-amino-9H-purin-9-yl)-5-(chloromethyl)oxolane-3,4-diol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1049590-10g
5'-Chloro-5'-deoxyadenosine
892-48-8 96%
10g
¥169 2023-04-13
TRC
D232545-50g
5'-Deoxy-5'-chloroadenosine
892-48-8
50g
$431.00 2023-05-18
eNovation Chemicals LLC
D628740-100g
5'-CHLORO-5'-DEOXYADENOSINE
892-48-8 97%
100g
$600 2024-06-05
abcr
AB435972-100g
5'-Chloro-5'-deoxyadenosine, 95%; .
892-48-8 95%
100g
€241.30 2025-02-20
TRC
D232545-5g
5'-Deoxy-5'-chloroadenosine
892-48-8
5g
$ 75.00 2023-09-08
ChemScence
CS-W000275-10g
5'-Chloro-5'-deoxyadenosine
892-48-8 ≥96.0%
10g
$45.0 2022-04-26
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY102618-25g
5’-Chloro-5’-deoxyadenosine
892-48-8 ≥95%
25g
¥806.0 2023-09-15
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
C3773-5G
5'-Chloro-5'-deoxyadenosine
892-48-8 >98.0%(T)(HPLC)
5g
¥220.00 2024-04-15
Ambeed
A134694-5g
5'-Chloro-5'-deoxyadenosine
892-48-8 97%
5g
$8.0 2025-02-20
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-HJ941-5g
(2R,3R,4S,5S)-2-(6-amino-9H-purin-9-yl)-5-(chloromethyl)oxolane-3,4-diol
892-48-8 97%
5g
¥198.0 2022-06-10

(2R,3R,4S,5S)-2-(6-amino-9H-purin-9-yl)-5-(chloromethyl)oxolane-3,4-diol 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Ammonium hydroxide Solvents: Methanol ;  1 h, rt
リファレンス
Potent SARS-CoV-2 mRNA Cap Methyltransferase Inhibitors by Bioisosteric Replacement of Methionine in SAM Cosubstrate
Bobileva, Olga; Bobrovs, Raitis ; Kanepe, Iveta; Patetko, Liene; Kalnins, Gints; et al, ACS Medicinal Chemistry Letters, 2021, 12(7), 1102-1107

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Pyridine ,  Thionyl chloride Solvents: Acetonitrile ;  0 °C; 3 h, 0 °C; 0 °C → rt; 16 h, rt
1.2 Reagents: Ammonium hydroxide Solvents: Methanol ,  Water ;  30 min, rt
リファレンス
S-Adenosyl methionine cofactor modifications enhance the biocatalytic repertoire of small molecule C-alkylation
McKean, Iain J. W.; Sadler, Joanna C.; Cuetos, Anibal; Frese, Amina; Humphreys, Luke D.; et al, Angewandte Chemie, 2019, 58(49), 17583-17588

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Pyridine ,  Thionyl chloride Solvents: Acetonitrile ;  4 h, 0 °C; overnight, rt
1.2 Reagents: Ammonia Solvents: Water ;  rt
リファレンス
Convenient preparation of pinometostat and related 5'-deoxy-5'-amino adenosine derivatives as well as their activity against DOT1L
Liu, Tongchao; Ren, Huanming; Li, Cong; Chen, Guohua; Cheng, Maosheng; et al, Tetrahedron Letters, 2018, 59(4), 415-417

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Thionyl chloride Solvents: Acetonitrile ,  Pyridine ;  0 °C; 4 h, 5 °C; overnight, 5 °C → rt
1.2 Reagents: Ammonium hydroxide Solvents: Methanol ,  Water ;  30 min, rt
リファレンス
Discovery of a Dual PRMT5-PRMT7 Inhibitor
Smil, David; Eram, Mohammad S.; Li, Fengling; Kennedy, Steven; Szewczyk, Magdalena M.; et al, ACS Medicinal Chemistry Letters, 2015, 6(4), 408-412

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Pyridine ,  Thionyl chloride Solvents: Acetonitrile ;  0 °C; 4 h, 0 °C; overnight, rt
1.2 Reagents: Ammonia Solvents: Methanol ,  Water ;  30 min, rt
リファレンス
Modification of the length and structure of the linker of N6-benzyladenosine modulates its selective antiviral activity against enterovirus 71
Drenichev, Mikhail S.; Oslovsky, Vladimir E.; Sun, Liang; Tijsma, Aloys; Kurochkin, Nikolay N.; et al, European Journal of Medicinal Chemistry, 2016, 111, 84-94

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Pyridine ,  Thionyl chloride Solvents: Acetonitrile ;  0 - 5 °C; 3 h, 0 °C; overnight, 0 °C; 0 °C → rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  pH 5 - 6, rt
1.3 Reagents: Ammonium hydroxide Solvents: Methanol ,  Water ;  1 h, rt
リファレンス
Synthesis and characterization of Se-adenosyl-L-selenohomocysteine selenoxide
Duclos, Richard I. Jr.; Cleary, Dillon C.; Catcott, Kalli C.; Zhou, Zhaohui Sunny, Journal of Sulfur Chemistry, 2015, 36(2), 135-144

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Pyridine ,  Thionyl chloride Solvents: Acetonitrile ;  5 min, 0 °C; 3 h, 0 °C; 0 °C → 22 °C; 16 h, 22 °C
1.2 Reagents: Ammonia Solvents: Water ;  30 min, 22 °C
リファレンス
Structural and Functional Basis of C-Methylation of Coumarin Scaffolds by NovO
Sadler, Joanna C.; Chung, Chun-wa H.; Mosley, Julie E.; Burley, Glenn A. ; Humphreys, Luke D., ACS Chemical Biology, 2017, 12(2), 374-379

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Pyridine ,  Thionyl chloride Solvents: Acetonitrile ;  5 min, 0 °C; 3 h, 0 °C; 0 °C → 22 °C; 16 h, 22 °C
1.2 Reagents: Ammonia Solvents: Water ;  30 min, 22 °C
リファレンス
A Tandem enzymatic sp2-C-methylation process: Coupling in Situ S-adenosyl-L-methionine formation with methyl transfer
Sadler, Joanna C. ; Humphreys, Luke D.; Snajdrova, Radka; Burley, Glenn A., ChemBioChem, 2017, 18(11), 992-995

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Pyridine ,  Thionyl chloride Solvents: Acetonitrile ;  0 °C; 4 h, 5 °C; overnight, 5 °C → rt
1.2 Reagents: Ammonia Solvents: Methanol ,  Water ;  30 min, rt
リファレンス
Directed Evolution of a Fluorinase for Improved Fluorination Efficiency with a Non-native Substrate
Sun, Huihua; Yeo, Wan Lin; Lim, Yee Hwee; Chew, Xinying; Smith, Derek John; et al, Angewandte Chemie, 2016, 55(46), 14277-14280

(2R,3R,4S,5S)-2-(6-amino-9H-purin-9-yl)-5-(chloromethyl)oxolane-3,4-diol Raw materials

(2R,3R,4S,5S)-2-(6-amino-9H-purin-9-yl)-5-(chloromethyl)oxolane-3,4-diol Preparation Products

(2R,3R,4S,5S)-2-(6-amino-9H-purin-9-yl)-5-(chloromethyl)oxolane-3,4-diol 関連文献

おすすめ記事

推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
(CAS:892-48-8)5'-CHLORO-5'-DEOXYADENOSINE
sfd10496
清らかである:99.9%
はかる:200kg
価格 ($):問い合わせ